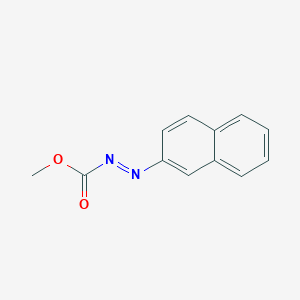
methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of azo compounds, characterized by the presence of a diazene functional group (-N=N-) linked to a carboxylate moiety. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various azo derivatives against several human pathogens, including both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to determine their efficacy.
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 32 µg/mL |
| 4g | S. aureus | 16 µg/mL |
| 4h | C. albicans | 8 µg/mL |
Compounds 4b and 4h demonstrated the highest inhibitory activity against E. coli, indicating that structural modifications can enhance biological activity against specific pathogens .
2. Anticancer Activity
The cytotoxic effects of this compound were assessed in vitro using various human cancer cell lines, including human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). The results showed that certain derivatives exhibited potent cytotoxicity against HCT-116 and MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15 |
| HepG-2 | >50 |
| MCF-7 | 20 |
The selectivity index suggests that these compounds could serve as potential leads for developing new anticancer agents .
The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Molecular docking studies have indicated potential interactions with key proteins involved in cell proliferation and apoptosis pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy Evaluation
A recent study focused on synthesizing new azo derivatives and evaluating their antimicrobial efficacy against a panel of pathogens. Among the tested compounds, those containing naphthalene moieties showed enhanced activity, particularly against C. albicans and S. aureus, suggesting the importance of structural features in determining biological activity .
Case Study 2: Anticancer Screening
In another investigation, the anticancer potential of various diazene derivatives was assessed using MTT assays on multiple cancer cell lines. The study highlighted that modifications at the diazene nitrogen atoms significantly influenced cytotoxicity profiles, with some derivatives exhibiting selectivity towards specific cancer types .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl N-naphthalen-2-yliminocarbamate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)14-13-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
InChI Key |
HKOSPJQDRDSCNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















